Home > Products > Screening Compounds P30961 > 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea
1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea -

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Catalog Number: EVT-4776387
CAS Number:
Molecular Formula: C8H12N4S
Molecular Weight: 196.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acrizanib (LHA510)

    Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and is being investigated as a therapy for neovascular age-related macular degeneration. Acrizanib exhibits potent inhibition of VEGFR-2 and has shown efficacy in preclinical models of choroidal neovascularization. []

    Relevance: While Acrizanib's core structure differs significantly from N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, both compounds share a 1-methyl-1H-pyrazole moiety. This common feature suggests a potential starting point for exploring structural modifications and their impact on biological activity within this class of compounds.

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers

    Compound Description: This series of compounds represents a class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These molecules demonstrate nanomolar potency for GIRK1/2 activation and have shown improved metabolic stability compared to earlier urea-based GIRK activators. []

    Relevance: Similar to N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, these compounds contain a 3-methyl-1H-pyrazole core. The variation in substitution patterns and the introduction of the sulfone-containing head group provide insights into structure-activity relationships related to GIRK channel activation. Comparing these structures to the target compound might reveal how modifications around the pyrazole scaffold influence interactions with different biological targets.

    Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. These molecules demonstrated effective antiproliferative activity against several cancer cell lines. Notably, compound 7d within this series exhibited potent activity against HeLa, MCF-7, and HT-29 cancer cell lines, inducing cell apoptosis and arresting the cell cycle in the G2/M phase. []

    Relevance: While this compound class does not directly share the thiourea group with N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, both incorporate a pyrazole ring within their structures. Investigating how these compounds interact with tubulin, a well-established target for anticancer agents, may offer insights into alternative mechanisms of action for compounds containing the pyrazole motif, including the target compound.

Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity associated with this class of anticancer agents. It exhibits promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable safety profile. [, ]

    Relevance: Hu7691 and N-Cyclopropyl-N'-(1-methyl-1H-pyrazol-3-yl)thiourea share the 1-methyl-1H-pyrazole subunit. Studying the structural features of Hu7691 that contribute to its improved safety profile could be valuable when considering modifications to the target compound, particularly if exploring its potential for pharmaceutical applications.

    Compound Description: PF-06747775 is a highly selective, irreversible inhibitor of oncogenic epidermal growth factor receptor (EGFR) mutants, including those with the T790M gatekeeper mutation, which is often associated with resistance to first-generation EGFR inhibitors. This compound exhibits potent antitumor activity in preclinical models and is currently being evaluated in phase-I clinical trials for EGFR-driven non-small cell lung cancer. []

    Relevance: Both PF-06747775 and the target compound incorporate a 1-methyl-1H-pyrazole moiety. Although PF-06747775 targets a specific subset of EGFR mutations, investigating its structure-activity relationship and pharmacological properties could provide insights into the potential anticancer properties of structurally similar compounds, including the target compound, particularly in the context of EGFR-driven cancers.

Overview

1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropyl group, a pyrazolyl moiety, and a thiourea linkage, which contribute to its distinct chemical properties. The structure enables diverse interactions with biological targets, making it a subject of research in pharmacology and organic synthesis.

Source

The compound can be synthesized from commercially available precursors through various chemical reactions. It is primarily studied in academic and industrial laboratories focused on drug discovery and development.

Classification

1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is classified as a thiourea derivative, which is part of a broader category of heterocyclic compounds. Thioureas are known for their biological activities, including antifungal, antibacterial, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction can be facilitated under acidic or basic conditions to yield the pyrazole structure .
  2. Cyclopropylation: The introduction of the cyclopropyl group is achieved through cyclopropanation reactions, often utilizing cyclopropyl halides in the presence of strong bases.
  3. Thiourea Formation: The final step involves the reaction of the pyrazole intermediate with isothiocyanates to form the thiourea linkage. This reaction is typically performed under mild conditions to ensure high yields .

Technical Details

The synthesis may be optimized for large-scale production using continuous flow reactors and automated platforms, ensuring consistency in yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea is C10H13N3SC_{10}H_{13}N_{3}S, with a molecular weight of approximately 213.29 g/mol. The compound features:

  • A cyclopropyl group
  • A 1-methyl-1H-pyrazol-3-yl group
  • A thiourea functional group

Data

Key structural data include:

  • IUPAC Name: 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea
  • InChI Key: Specific identifier for database searches.

The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial arrangement.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may convert it into amines or thiols using lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Substitution: The fluorobenzyl group can undergo nucleophilic substitution, allowing for further functionalization .

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways. The thiourea moiety may facilitate hydrogen bonding interactions, while the pyrazole ring could engage in π-stacking interactions with aromatic residues in target proteins.

Process and Data

Research into the specific mechanisms is ongoing, with studies employing molecular docking simulations to predict binding affinities and orientations at target sites .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and dimethylformamide.

Relevant Data or Analyses

Spectroscopic techniques such as NMR and infrared spectroscopy provide insights into functional groups and molecular interactions. For instance, characteristic absorption bands for N-H stretching may be observed in infrared spectra.

Applications

The scientific applications of 1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea span various fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its unique structural features.
  2. Agricultural Chemistry: Potential use as a fungicide or pesticide based on its biological activity against pathogens.
  3. Material Science: Explored for applications in polymer chemistry due to its ability to form stable linkages.

Properties

Product Name

1-cyclopropyl-3-(1-methyl-1H-pyrazol-3-yl)thiourea

IUPAC Name

1-cyclopropyl-3-(1-methylpyrazol-3-yl)thiourea

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

InChI

InChI=1S/C8H12N4S/c1-12-5-4-7(11-12)10-8(13)9-6-2-3-6/h4-6H,2-3H2,1H3,(H2,9,10,11,13)

InChI Key

CSNLYEZBZPXFQU-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)NC(=S)NC2CC2

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.